molecular formula C14H14ClN3O4S B3011153 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 893929-03-8

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No.: B3011153
CAS No.: 893929-03-8
M. Wt: 355.79
InChI Key: LKFBJFIRTXCODN-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide” is a chemical compound with the molecular formula C20H19ClN4O5S2. It has an average mass of 494.972 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, a thieno ring, a chlorophenyl group, and a methoxyacetamide group . For a detailed structural analysis, specialized software or a crystallography study would be needed.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It is a solid at room temperature . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Transformations

Research has explored the synthesis and structural transformation of compounds with similar chemical structures. For instance, the base-catalyzed ring transformation of certain β-lactams into thiazolo[3,4-a]pyrazine derivatives highlights the structural prerequisites for these transformations, including cleavage of specific bonds within the β-lactam ring, demonstrating the complex chemical behavior and potential for creating diverse molecular structures from a single precursor (Sápi et al., 1997).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been used to study the molecular structure, spectroscopic data, and the intramolecular charge transfer of compounds, offering insights into their biological activity potential. Such studies provide valuable information on molecular parameters like bond lengths and angles, and molecular electrostatic potential, enhancing our understanding of the compound's interaction with biological targets (Viji et al., 2020).

Pharmacological Potentials

Compounds with similar chemical structures have been synthesized and evaluated for their pharmacological activities, including anticancer and antimicrobial properties. For example, novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine were synthesized and showed promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds were also evaluated for their in vitro antibacterial and antifungal activities, demonstrating their potential as pharmaceutical drugs (Katariya et al., 2021).

Antioxidant and Antimicrobial Activities

Research on derivatives of similar compounds has shown that the introduction of specific groups can significantly increase their radical scavenging activities. Studies on the antioxidant and cytotoxic activities of novel 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano-[2,3-c]pyrazoles synthesized with aromatic aldehydes from lignin demonstrated much better antioxidant activity compared to control drugs. These compounds also exhibited low cytotoxicity, suggesting their potential as agents for curing free radical-related diseases or as food additives (Yang et al., 2014).

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. Studies have demonstrated that these compounds can significantly inhibit corrosion, with the inhibition efficiency increasing with the concentration of the inhibitor. Such research highlights the potential industrial applications of these compounds in protecting metals from corrosion (Yadav et al., 2016).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFBJFIRTXCODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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